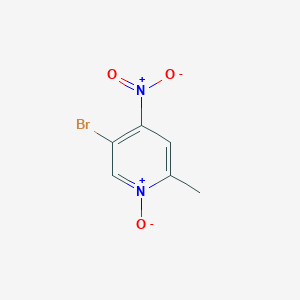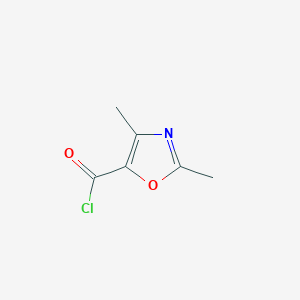
7-Bromoquinolin-4-ol
Vue d'ensemble
Description
7-Bromoquinolin-4-ol is an important organic compound that has been extensively studied for its diverse range of biological properties . It acts as a reagent in the synthesis of quinoline Schiff bases, which are used pharmacologically for antibacterial activity .
Synthesis Analysis
The synthesis of 7-Bromoquinolin-4-ol derivatives has been studied using different types of solvents and bases . A common method involves the Chan–Lam coupling methodology, which uses copper salt and aryl boronic acids . The reaction yields vary depending on the solvent used .Molecular Structure Analysis
The molecular formula of 7-Bromoquinolin-4-ol is C9H6BrNO . The average mass is 224.054 Da .Chemical Reactions Analysis
7-Bromoquinolin-4-ol is involved in various chemical reactions. For instance, it can be used in the synthesis of functionalized phenoxy quinolines . It’s also involved in the bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform .Applications De Recherche Scientifique
Antibacterial Activities
Quinoline derivatives, such as 7-Bromoquinolin-4-ol, have been studied for their potential antibacterial activities. For instance, 6-Bromoquinolin-4-ol derivatives have shown potential against ESBL producing Escherichia coli (ESBL E. coli) and methicillin-resistant Staphylococcus aureus (MRSA) .
Synthesis of Functionalized Phenoxy Quinolines
7-Bromoquinolin-4-ol can be used in the synthesis of functionalized phenoxy quinolines. This process involves Chan–Lam coupling utilizing different types of solvents (protic, aprotic, and mixed solvents) and bases .
Agrochemical Applications
Many quinoline derivatives are found to have applications as agrochemicals . These compounds can be used in the development of pesticides, herbicides, and other agricultural chemicals.
Bio-organic and Bio-organometallic Processes
Quinoline derivatives are also used in the study of bio-organic and bio-organometallic processes . These studies can help in understanding the interaction of organic and organometallic compounds with biological systems.
Manufacturing Dyes and Food Colorants
Quinoline derivatives can be used in the manufacturing of dyes and food colorants . These compounds can provide a wide range of colors and are often used in textile, paper, and food industries.
pH Indicators
Quinoline derivatives can be used to make pH indicators . These compounds can change color depending on the acidity or alkalinity of a solution, making them useful in various scientific and industrial applications.
Mécanisme D'action
While specific mechanisms of action for 7-Bromoquinolin-4-ol are not detailed in the search results, compounds containing the 8-hydroxyquinoline moiety, to which 7-Bromoquinolin-4-ol is related, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Propriétés
IUPAC Name |
7-bromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCBEWNXEGDQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401002481 | |
| Record name | 7-Bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinolin-4-ol | |
CAS RN |
82121-06-0 | |
| Record name | 7-Bromo-4-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82121-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromoquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)



![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)





